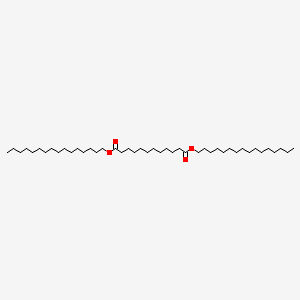

Dihexadecyl dodecanedioate

Beschreibung

Dihexadecyl dodecanedioate is a diester compound derived from dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) esterified with two hexadecyl (C₁₆H₃₃) alcohol groups. Its molecular formula is C₄₄H₈₄O₄, with a calculated molecular weight of ~676 g/mol. The compound is characterized by its long hydrophobic alkyl chains, which enhance its thermal stability and solubility in non-polar solvents. Industrially, it is produced by companies like BuGuCh & Partners, which specialize in high-value chemicals .

Key properties and applications include:

Eigenschaften

CAS-Nummer |

42234-04-8 |

|---|---|

Molekularformel |

C44H86O4 |

Molekulargewicht |

679.1 g/mol |

IUPAC-Name |

dihexadecyl dodecanedioate |

InChI |

InChI=1S/C44H86O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-33-37-41-47-43(45)39-35-31-27-23-24-28-32-36-40-44(46)48-42-38-34-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |

InChI-Schlüssel |

RCNQFTSPHJETIT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihexadecyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .

Industrial Production Methods

In an industrial setting, the production of dihexadecyl dodecanedioate may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of byproducts. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dihexadecyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and hexadecanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.

Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.

Major Products Formed

Hydrolysis: Dodecanedioic acid and hexadecanol.

Transesterification: A different ester and the original alcohol (hexadecanol).

Wissenschaftliche Forschungsanwendungen

Dihexadecyl dodecanedioate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, dihexadecyl dodecanedioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and can be used in the study of esterification and hydrolysis reactions .

Biology

In biological research, dihexadecyl dodecanedioate is used in the formulation of niosomes, which are non-ionic surfactant vesicles. Niosomes are used as drug delivery systems to encapsulate both hydrophobic and hydrophilic drugs, enhancing their bioavailability and stability .

Medicine

In medicine, dihexadecyl dodecanedioate-based niosomes are explored for their potential in targeted drug delivery. These niosomes can improve the therapeutic efficacy of drugs by ensuring controlled release and reducing toxicity .

Industry

In the industrial sector, dihexadecyl dodecanedioate is used as a plasticizer and lubricant. It enhances the flexibility and durability of polymers and reduces friction in mechanical systems .

Wirkmechanismus

The mechanism of action of dihexadecyl dodecanedioate in drug delivery systems involves the encapsulation of drugs within niosomes. These niosomes protect the drug from degradation and facilitate its controlled release at the target site. The molecular targets and pathways involved depend on the specific drug encapsulated within the niosomes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares dihexadecyl dodecanedioate with structurally analogous diesters:

Key Observations :

- Molecular Weight : Longer alkyl chains (e.g., C₁₆ in dihexadecyl) increase molecular weight compared to shorter-chain analogs like dihexyldecyl sebacate (C₁₀ diacid + C₁₀/C₆ chains). Dioctyldodecyl dodecanedioate’s higher MW (791.36 g/mol) suggests mixed or branched alkyl groups .

- Thermal Stability : Linear chains (dihexadecyl) improve melting points vs. branched analogs (diisocetyl). Dioctyldodecyl’s high boiling point (668°C) reflects its complex alkyl structure .

Functional Differences

- Surfactant Efficiency : Dihexadecyl dodecanedioate’s C₁₆ chains enhance micelle formation in aqueous solutions, similar to dihexadecyl gemini phosphate surfactants . In contrast, diisocetyl’s branching reduces surface adsorption efficiency but improves solubility in oils .

- Plasticizer Performance : Linear diesters (e.g., dihexadecyl) provide better polymer flexibility than branched variants, which may compromise mechanical strength due to irregular packing .

Industrial Relevance

- Cosmetics : The compound’s hydrophobicity and stability make it suitable for moisturizers and sunscreens, akin to dimethyl dodecanedioate’s role in fragrances .

- Materials Science : Its high thermal resistance aligns with trends in bio-based lubricants and polymer additives, driven by sustainability demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.